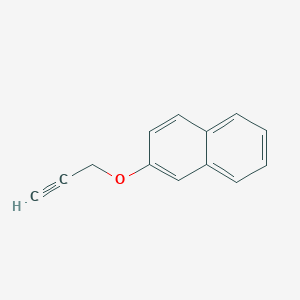

2-(Prop-2-yn-1-yloxy)naphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACCOFGYHHVUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576929 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20009-28-3 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Propynyloxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Prop-2-yn-1-yloxy)naphthalene via Williamson Ether Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(Prop-2-yn-1-yloxy)naphthalene, a valuable chemical intermediate, from 2-naphthol and propargyl bromide. The core methodology detailed is the Williamson ether synthesis, a classic and robust C-O bond-forming reaction. This document is structured to serve researchers, chemists, and drug development professionals by not only presenting a detailed, replicable experimental protocol but also by elucidating the underlying mechanistic principles and strategic considerations for reaction optimization. We delve into the SN2 mechanism, the rationale behind reagent and solvent selection, advanced techniques such as Phase-Transfer Catalysis (PTC), and comprehensive methods for product purification and characterization. The guide aims to bridge theoretical knowledge with practical, field-proven application, ensuring a thorough understanding for successful synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a key synthetic building block. The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The terminal alkyne functionality of the propargyl group is particularly valuable, serving as a versatile handle for further chemical modification through reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various metal-catalyzed transformations.[1]

The most direct and efficient route to this molecule is the Williamson ether synthesis, an organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[2][3] Developed by Alexander Williamson in 1850, this reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this specific application, the phenolic hydroxyl group of 2-naphthol is deprotonated to form the potent 2-naphthoxide nucleophile, which subsequently displaces a halide from propargyl halide to form the desired ether linkage.[5]

The Core Mechanism: An SN2 Pathway

The synthesis is a two-step process at its core.[6] Understanding the causality of each step is critical for troubleshooting and optimization.

Step 1: Deprotonation to Generate the Nucleophile The phenolic proton of 2-naphthol is acidic (pKa ≈ 9.5) but not acidic enough to react directly with a primary alkyl halide at an appreciable rate. Therefore, a base is required to deprotonate the hydroxyl group, generating the far more nucleophilic 2-naphthoxide anion.[7] The choice of base is crucial; moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient to drive this equilibrium entirely to the product side.[2][7]

Step 2: Nucleophilic Attack and Displacement The resulting 2-naphthoxide ion attacks the electrophilic carbon atom of propargyl bromide. This occurs in a concerted fashion, where the C-O bond forms at the same time as the C-Br bond breaks.[4] This is a classic SN2 reaction. For this step to be efficient, the electrophile must be sterically unhindered. Propargyl bromide, as a primary halide, is an ideal substrate, minimizing the potential for a competing E2 elimination side reaction.[2][8]

Below is a diagram illustrating the reaction mechanism.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations, allowing the researcher to confirm the reaction is proceeding as intended. Excellent yields have been achieved by reacting propargyl bromide with 2-naphthol.[9]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Naphthol | 144.17 | 5.00 g | 34.7 | Ensure high purity. |

| Propargyl Bromide | 118.96 | 4.54 g (3.0 mL) | 38.2 | Lachrymator; handle in a fume hood. (80% wt in toluene) |

| Potassium Carbonate | 138.21 | 7.20 g | 52.1 | Anhydrous, finely powdered. |

| N,N-Dimethylformamide | 73.09 | 75 mL | - | Anhydrous solvent is preferred. |

| Diethyl Ether | 74.12 | ~200 mL | - | For extraction. |

| Saturated NaCl (aq) | - | ~100 mL | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (5.00 g, 34.7 mmol) and anhydrous potassium carbonate (7.20 g, 52.1 mmol).

-

Solvent Addition: Add 75 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15-20 minutes. The formation of the potassium 2-naphthoxide salt may cause a slight color change.

-

Addition of Electrophile: Using a syringe, add propargyl bromide (3.0 mL, 38.2 mmol) dropwise to the stirring suspension. Causality Check: This slow addition helps to control any potential exotherm and minimizes side reactions.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 70-80 °C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.[2] Trustworthiness Check: A successful reaction will show the consumption of the 2-naphthol spot and the appearance of a new, less polar product spot on the TLC plate.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL). Expertise Insight: The product is organic-soluble and will move into the ether layer. Multiple extractions ensure maximum recovery.

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL) to remove residual DMF and water.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a light brown solid or oil.

Workflow Visualization

Purification and Characterization

4.1. Purification

The crude product can be purified by one of two primary methods:

-

Recrystallization: This is effective if the crude product is solid and relatively pure. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[5] Collect the crystals by vacuum filtration.

-

Column Chromatography: For higher purity or if the crude product is an oil, column chromatography is the preferred method. A silica gel stationary phase with a hexane/ethyl acetate gradient system (e.g., starting from 98:2) is typically effective.[1]

4.2. Analytical Data & Characterization

Confirming the structure and purity of the final product is a mandatory final step.

| Analysis Type | Expected Result / Characteristic Signals |

| Appearance | White to off-white or pale yellow solid. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8 (m, 3H, Ar-H), ~7.5-7.3 (m, 3H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.8 (d, 2H, -O-CH₂-) , ~2.5 (t, 1H, ≡C-H) . |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (Ar C-O), ~134, ~129, ~128, ~127, ~126, ~124, ~118, ~107 (Ar-C), ~78 (alkyne C) , ~76 (alkyne C-H) , ~56 (-O-CH₂-) . |

| FT-IR (KBr, cm⁻¹) | ν: ~3280-3300 (alkyne ≡C-H stretch) , ~3060 (aromatic C-H stretch), ~2120 (alkyne C≡C stretch) , ~1600, ~1500 (aromatic C=C stretch), ~1250 (aryl ether C-O stretch). |

| Mass Spec (ESI+) | m/z: Calculated for C₁₃H₁₀O [M+H]⁺: 183.08; Found: 183.08. |

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The provided data is based on analogous structures and chemical principles.[1]

Advanced Considerations: Phase-Transfer Catalysis

For industrial applications or to avoid anhydrous solvents, the Williamson ether synthesis can be significantly enhanced using a phase-transfer catalyst (PTC).[10]

-

Principle: A PTC, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the naphthoxide anion from the solid or aqueous phase into the organic phase where the propargyl bromide resides.[2][11] The large organic cation of the PTC forms an ion pair with the naphthoxide, rendering it soluble in the organic solvent.

-

Advantages: This method often allows the reaction to be run under milder conditions (e.g., lower temperature), can increase reaction rates, and eliminates the need for expensive, anhydrous polar aprotic solvents.[10][12] Water can even be used as a solvent in a biphasic system.

Conclusion

The synthesis of this compound from 2-naphthol is a robust and highly illustrative example of the Williamson ether synthesis. By understanding the foundational SN2 mechanism, chemists can make informed decisions regarding the choice of base, solvent, and reaction conditions to achieve high yields and purity. The detailed protocol and characterization data provided herein serve as a reliable guide for laboratory execution. Furthermore, the consideration of advanced techniques like phase-transfer catalysis opens avenues for process optimization, aligning with the principles of green chemistry and industrial scalability. This guide provides the necessary technical depth and practical insights for researchers to confidently synthesize and utilize this versatile chemical intermediate.

References

-

Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ottoni, F. M., Isidório, R. G., Alves, R. J., Speziali, N. L., & de Oliveira, R. B. (2016). Two polymorphs of this compound-1,4-dione. IUCrData, 1(6), x160915. Available at: [Link]

-

Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. Available at: [Link]

-

Pawar, S. S., & Shisodia, S. U. (2020). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 7(8). Available at: [Link]

-

Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Larock, R. C., & Yao, T. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 69(24), 8230–8238. Available at: [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Ottoni, F. M., et al. (2017). Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione. IUCrData, 2(1). Available at: [Link]

-

Chemistry LibreTexts. (2025). [Chemistry] Mechanism for the Williamson ether synthesis of 2 propoxynaphthalene. Retrieved from [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. Retrieved from [Link]

-

ResearchGate. (2019). Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 2‐(prop‐2‐yn‐1‐yloxy)naphthalene (I) and 1‐nitro‐2‐(prop‐2‐yn‐1‐yloxy)benzene (II). Retrieved from [Link]

Sources

- 1. Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. francis-press.com [francis-press.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phase transfer catalysis | PPTX [slideshare.net]

Spectroscopic Data of 2-(Prop-2-yn-1-yloxy)naphthalene: An In-depth Technical Guide

Introduction

2-(Prop-2-yn-1-yloxy)naphthalene is an aryl propargyl ether, a class of compounds that serves as a versatile building block in organic synthesis. Its structure, featuring a naphthalene core linked to a propargyl group via an ether linkage, offers multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and polymers.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in synthetic chemistry, materials science, and drug development to verify its synthesis, assess its purity, and elucidate its role in subsequent reactions. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from peer-reviewed literature.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key features of this compound are the naphthalene ring system, the ether linkage (-O-), and the terminal alkyne group (C≡CH).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees to ensure quantitative signal intensity.

-

Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

-

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 - 7.10 | Multiplet | 7H | Aromatic protons (Naphthalene ring) |

| ~4.78 | Doublet | 2H | -O-CH₂ -C≡CH |

| ~2.50 | Triplet | 1H | -C≡CH |

-

Aromatic Region (δ 7.80 - 7.10 ppm): The seven protons on the naphthalene ring appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns can be complex due to the disubstitution pattern.

-

Methylene Protons (δ ~4.78 ppm): The two protons of the methylene group adjacent to the ether oxygen appear as a doublet. This splitting is due to coupling with the terminal alkyne proton.

-

Alkyne Proton (δ ~2.50 ppm): The single proton of the terminal alkyne is observed as a triplet, resulting from coupling with the two methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C -O (Naphthalene) |

| ~134.0 - 115.0 | Aromatic C H and quaternary C (Naphthalene) |

| ~80.0 | -O-CH₂-C ≡CH |

| ~75.0 | -O-CH₂-C≡C H |

| ~56.0 | -O-C H₂-C≡CH |

-

Aromatic Carbons (δ ~155.0 - 115.0 ppm): The ten carbons of the naphthalene ring resonate in this downfield region. The carbon atom directly attached to the oxygen atom is the most deshielded.

-

Alkyne Carbons (δ ~80.0 and ~75.0 ppm): The two sp-hybridized carbons of the alkyne group appear in this characteristic range. The terminal carbon is typically more shielded than the internal one.

-

Methylene Carbon (δ ~56.0 ppm): The sp³-hybridized carbon of the methylene group is observed in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound displays several characteristic absorption bands.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3250 | ≡C-H stretch | Terminal Alkyne |

| ~3050 | C-H stretch | Aromatic |

| ~2120 | C≡C stretch | Alkyne |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

-

≡C-H Stretch (~3250 cm⁻¹): A sharp, strong absorption band in this region is a definitive indicator of the terminal alkyne proton.

-

Aromatic C-H Stretch (~3050 cm⁻¹): This absorption is characteristic of the C-H bonds on the naphthalene ring.

-

C≡C Stretch (~2120 cm⁻¹): A weak but sharp band in this region confirms the presence of the carbon-carbon triple bond.

-

Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are due to the stretching vibrations within the naphthalene ring.

-

C-O Stretch (~1250 cm⁻¹): A strong band in this region is characteristic of the aryl ether C-O bond.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Prop-2-yn-1-yloxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Prop-2-yn-1-yloxy)naphthalene, a key intermediate in synthetic organic chemistry. By delving into the theoretical underpinnings and practical interpretation of its spectral data, this document serves as an authoritative resource for researchers engaged in the synthesis and characterization of naphthalene derivatives and other complex organic compounds. We will explore the nuances of chemical shifts, coupling constants, and signal multiplicities to construct a complete structural portrait of the molecule, supported by detailed experimental protocols and data visualization.

Introduction

This compound is a versatile bifunctional molecule incorporating a naphthalene ring system and a propargyl ether moiety. The aromatic naphthalene core is a common scaffold in medicinal chemistry and materials science, while the terminal alkyne of the propargyl group offers a reactive handle for a variety of chemical transformations, most notably "click" chemistry reactions.[1] Accurate structural confirmation of this compound is paramount for its effective use in subsequent synthetic steps. NMR spectroscopy, through its ¹H and ¹³C nuclei probes, provides a detailed atom-by-atom connectivity map, making it the gold standard for such characterization.[2] This guide will dissect the NMR spectra of this compound, explaining the origin of each signal and how they collectively confirm the compound's identity and purity.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-recommended numbering scheme for the naphthalene ring and the propargyl side chain will be used throughout this guide.

Caption: IUPAC numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[3] The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the propargyl group.

Aromatic Region (δ 7.0 - 8.0 ppm)

The seven protons on the disubstituted naphthalene ring give rise to a complex series of multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm.[4] The exact chemical shifts and coupling patterns are influenced by the electron-donating nature of the ether oxygen. The protons on the same ring as the substituent (H1, H3, H4) will be more affected than those on the adjacent ring (H5, H6, H7, H8).

Based on general principles of aromatic substitution and analysis of similar naphthalene derivatives, the following assignments can be made:[5][6]

-

H-1 and H-3: These protons are ortho and para to the ether linkage, respectively, and are expected to be shielded relative to unsubstituted naphthalene. They often appear as doublets or multiplets.

-

H-4: This proton is meta to the substituent and will also appear as a doublet.

-

H-5, H-6, H-7, H-8: These protons on the unsubstituted ring will resemble the pattern of naphthalene itself, appearing as a set of complex multiplets.[7]

Aliphatic Region (δ 2.0 - 5.0 ppm)

The propargyl group gives rise to two characteristic signals:

-

Methylene Protons (-O-CH₂-C≡CH): The two protons of the methylene group adjacent to the ether oxygen are deshielded and typically appear as a doublet in the range of δ 4.5 - 5.0 ppm.[8] The splitting is due to coupling with the terminal alkyne proton.

-

Alkynyl Proton (-C≡C-H): The terminal acetylenic proton is found further upfield, usually as a triplet around δ 2.5 ppm.[9] The triplet arises from the long-range coupling (⁴J) to the two methylene protons.

Table 1: Summary of Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthyl-H | 7.10 - 7.90 | m | - |

| -O-CH ₂- | ~4.8 | d | ~2.4 |

| -C≡C-H | ~2.5 | t | ~2.4 |

Note: The chemical shifts for the naphthyl protons are presented as a range due to the complexity of the overlapping multiplets. Precise assignment often requires 2D NMR techniques.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Aromatic Region (δ 110 - 160 ppm)

The ten carbon atoms of the naphthalene ring will appear in the aromatic region of the spectrum.[10]

-

C-2 (ipso-carbon): The carbon atom directly attached to the ether oxygen will be significantly deshielded and is expected to resonate at the downfield end of the aromatic region, typically around δ 155-160 ppm.

-

Other Naphthyl Carbons: The remaining nine carbons of the naphthalene ring will appear between δ 110 and 135 ppm. The quaternary carbons (C-4a and C-8a) will generally have weaker signals.

Aliphatic Region (δ 50 - 90 ppm)

The three carbons of the propargyl group have characteristic chemical shifts:[8]

-

Methylene Carbon (-O-CH₂-): The carbon adjacent to the ether oxygen is deshielded and will appear in the range of δ 55 - 65 ppm.

-

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will resonate in the region of δ 75 - 85 ppm. The terminal carbon (-C≡C -H) is typically slightly more shielded than the internal carbon (-C ≡C-H).

Table 2: Summary of Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Naphthyl C -2 | ~157 |

| Naphthyl C -quaternary | ~134, ~129 |

| Naphthyl C -H | 110 - 130 |

| C ≡CH | ~78 |

| -C ≡CH | ~76 |

| -O-C H₂- | ~56 |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peaks. d. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. e. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is essential for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the signals in both the aromatic and aliphatic regions, a complete and confident structural assignment can be made. This technical guide serves as a comprehensive resource for researchers, providing both the theoretical background and practical guidance necessary for the effective use of NMR spectroscopy in the characterization of this important synthetic intermediate. The methodologies and interpretative strategies outlined herein are broadly applicable to a wide range of organic molecules, underscoring the power and versatility of NMR in modern chemical research and development.

References

-

National Center for Biotechnology Information. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PubMed Central. [Link]

-

Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]

-

Raja, S., Guesmi, A., Bosch, E., & Rissanen, K. (2017). Two polymorphs of this compound-1,4-dione. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... [Link]

-

ResearchGate. (n.d.). The 600 MHz high-quality 1 H NMR spectra of naphthalene derivatives in.... [Link]

-

MDPI. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]

-

Aljohani, G. (2019). Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of 2-(prop-2-ynyloxy)naphthalene-1,4-dione General.... [Link]

-

SpectraBase. (n.d.). 2-Methoxy-1-propan-2-yloxy-naphthalene. [Link]

-

ResearchGate. (n.d.). Fig. S1: Thermal 1 H NMR spectrum of 5 µl propargyl alcohol in 500 µl.... [Link]

-

OpenOChem Learn. (n.d.). Interpreting. [Link]

-

MDPI. (2021). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

University of Calgary. (n.d.). Signal Areas. [Link]

-

National Center for Biotechnology Information. (2018). Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione. PubMed Central. [Link]

-

ResearchGate. (n.d.). Structure of 2‐(prop‐2‐yn‐1‐yloxy)naphthalene (I) and.... [Link]

-

The Royal Society of Chemistry. (2017). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

LabSolutions. (n.d.). 2-(2-Propynyloxy)naphthalene. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 20009-28-3 | this compound. [Link]

-

MDPI. (2018). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

- Google Patents. (n.d.).

-

SpectraBase. (n.d.). 2-PENTYLOXY-NAPHTHALENE. [Link]

-

National Center for Biotechnology Information. (2014). 1,6-Bis(prop-2-yn-1-yloxy)naphthalene. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing [mdpi.com]

- 7. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Infrared Spectroscopic Analysis of 2-(Prop-2-yn-1-yloxy)naphthalene: Elucidating the Terminal Alkyne C-H Stretch

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth examination of the IR spectrum of 2-(Prop-2-yn-1-yloxy)naphthalene, with a particular focus on the characteristic C-H stretching vibration of its terminal alkyne moiety. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive resource for researchers in synthetic chemistry and drug development. We will explore the theoretical underpinnings of this specific vibrational mode, provide a detailed experimental protocol for acquiring a high-fidelity spectrum, and present a thorough analysis of the expected spectral features, thereby offering a self-validating framework for the characterization of this and similar molecules.

Introduction: The Significance of the Alkyne C-H Stretch

The terminal alkyne, characterized by a carbon-carbon triple bond at the end of a carbon chain, is a versatile functional group in organic synthesis and medicinal chemistry. Its presence in a molecule like this compound introduces a unique spectroscopic signature. The most prominent and diagnostically significant of these is the stretching vibration of the hydrogen atom directly attached to the sp-hybridized carbon of the alkyne.

The position of a C-H stretching vibration in an IR spectrum is highly dependent on the hybridization of the carbon atom to which the hydrogen is bonded.[1][2] As we move from sp³ to sp² and finally to sp hybridization, the s-character of the carbon orbital increases.[2][3] This increased s-character leads to a shorter, stronger, and stiffer C-H bond, which in turn vibrates at a higher frequency.[2][3] Consequently, the ≡C-H stretch of a terminal alkyne appears in a relatively uncongested region of the IR spectrum, typically as a sharp and strong absorption band around 3300 cm⁻¹.[4][5][6][7][8][9] This makes it an invaluable diagnostic tool for confirming the presence of a terminal alkyne.

Molecular Structure and Expected Vibrational Modes

The molecule this compound possesses several key functional groups that will give rise to characteristic absorption bands in its IR spectrum:

-

Terminal Alkyne (–C≡C-H): This is our primary focus. We anticipate a strong, sharp ≡C-H stretch, a weaker –C≡C– stretch, and a ≡C-H bending vibration.

-

Aromatic Ether (Ar-O-R): The C-O stretching vibrations of the ether linkage will also be present.

-

Naphthalene Ring: The aromatic C-H and C=C stretching vibrations of the naphthalene moiety will be observable.

-

Methylene Group (-CH₂-): The aliphatic C-H stretching and bending vibrations of the methylene bridge will also be present.

The structure of this compound is shown below:

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of this compound, a standardized and carefully executed experimental procedure is paramount. The following protocol outlines the steps for analysis using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, a common and convenient method for solid and liquid samples.

Step-by-Step Methodology

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

-

Sample Preparation:

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This improves the signal-to-noise ratio.

-

The spectral data should be collected over the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure a flat baseline.

-

Identify and label the key absorption bands, paying close attention to their position, intensity, and shape.

-

Spectral Analysis and Interpretation

The IR spectrum of this compound will display a series of absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the expected key absorptions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| ≡C-H Stretch (Alkyne) | 3330 - 3270 | Strong, Sharp | This is the primary diagnostic peak for the terminal alkyne.[4][5][7] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Associated with the naphthalene ring.[1][3] |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium | Corresponding to the -CH₂- group.[1][7] |

| C≡C Stretch (Alkyne) | 2260 - 2100 | Weak to Medium | The intensity is generally lower than the ≡C-H stretch.[4][5][6][7] |

| C=C Stretch (Aromatic) | 1650 - 1450 | Medium to Weak | A series of bands characteristic of the naphthalene ring.[1][3] |

| C-O-C Asymmetric Stretch | 1300 - 1200 | Strong | Characteristic of an aryl alkyl ether.[10][11][12] |

| C-O-C Symmetric Stretch | 1050 - 1010 | Medium | Also characteristic of an aryl alkyl ether.[10][11][12] |

| ≡C-H Bend (Alkyne) | 700 - 610 | Strong, Broad | Another key indicator of a terminal alkyne.[4][5] |

In-Depth Analysis of the Alkyne C-H Stretch

The ≡C-H stretching vibration in this compound is expected to appear as a prominent, sharp peak around 3300 cm⁻¹.[4][7][13] Its high frequency is a direct consequence of the sp hybridization of the alkyne carbon, which results in a strong C-H bond.[2] The sharpness of this peak is due to the lack of significant hydrogen bonding involving this C-H group, in contrast to the broad O-H or N-H stretching bands. The intensity of this absorption is typically strong due to the significant change in dipole moment during the stretching vibration of this highly polarizable bond.[6][8]

Workflow and Data Interpretation Diagram

The following diagram, generated using Graphviz, illustrates the logical workflow from sample preparation to the final structural confirmation.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Video: IR Absorption Frequency: Hybridization [jove.com]

- 3. davuniversity.org [davuniversity.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 12. IR spectrum: Ethers [quimicaorganica.org]

- 13. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(Prop-2-yn-1-yloxy)naphthalene

Introduction

2-(Prop-2-yn-1-yloxy)naphthalene is an aromatic ether combining a naphthalene core with a propargyl functional group. This molecule and its derivatives are of significant interest in synthetic chemistry, serving as versatile building blocks for constructing complex heterocyclic systems and functional materials. The propargyl group, in particular, offers a reactive handle for "click" chemistry reactions, making these compounds valuable in drug discovery and materials science.

Accurate structural confirmation and purity assessment are paramount in these applications. Mass spectrometry (MS) provides an indispensable analytical tool for this purpose, offering high sensitivity and profound structural insights from minimal sample quantities. This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, designed for researchers and drug development professionals. We will move beyond procedural steps to explore the rationale behind the analytical choices, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for robust molecular characterization.

Molecular Properties and Ionization Strategy

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.

The structure contains an ether oxygen, which is a key site for protonation. This makes the molecule ideally suited for soft ionization techniques, particularly Electrospray Ionization (ESI).[2][3] Unlike hard ionization methods like Electron Ionization (EI) that often cause extensive fragmentation and potential loss of the molecular ion, ESI is a gentle technique that transfers the analyte from solution to the gas phase as a charged species with minimal internal energy.[2][4] This ensures that the protonated molecule, [M+H]⁺, is readily observed, providing unambiguous confirmation of the molecular weight.

Our strategy will, therefore, be centered around Liquid Chromatography coupled with ESI tandem Mass Spectrometry (LC-ESI-MS/MS). This approach not only confirms the molecular weight but also leverages Collision-Induced Dissociation (CID) to generate structurally informative fragment ions, effectively creating a molecular fingerprint.[5]

Experimental Design and Protocol

The goal of this protocol is not just to detect the molecule but to create a self-validating system where the identity is confirmed by multiple, orthogonal data points: retention time, accurate mass, and a reproducible fragmentation pattern.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water).

-

Acidification: To promote efficient protonation in the ESI source, add formic acid to the working solution to a final concentration of 0.1% (v/v). This acidic environment ensures a high population of the desired [M+H]⁺ ions.

Instrumentation and Parameters

For this analysis, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended. These platforms provide sub-5 ppm mass accuracy, which is crucial for building confidence in elemental composition assignments.

-

Liquid Chromatography (LC): A reverse-phase C18 column is suitable for separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 10% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min

-

-

Mass Spectrometry (ESI-Q-TOF):

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

Desolvation Temperature: 350 °C

-

Acquisition Mode 1 (Full Scan MS): Mass range m/z 50-500. This provides the accurate mass of the precursor ion.

-

Acquisition Mode 2 (Tandem MS/MS): Isolate the [M+H]⁺ ion (m/z 183.08) and subject it to Collision-Induced Dissociation (CID).

-

Collision Gas: Argon

-

Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV). This is a critical step; a range of energies ensures the capture of both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways.

-

Interpretation of Mass Spectra

Full Scan (MS¹) Spectrum: The Molecular Ion

In the full scan spectrum, the primary ion of interest is the protonated molecule, [C₁₃H₁₀O + H]⁺.

-

Expected m/z: 183.0810

-

Significance: Observation of this ion with high mass accuracy (e.g., within 5 ppm) confirms the elemental composition of the molecule. The characteristic isotopic pattern for a molecule containing 13 carbon atoms should also be visible, with the A+1 peak ([¹³C₁C₁₂H₁₁O]⁺) having a relative intensity of approximately 14.3% of the monoisotopic peak.

Tandem (MS/MS) Spectrum: Structural Elucidation

The MS/MS spectrum provides the key to structural confirmation. The fragmentation of the protonated molecule (m/z 183.08) is driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways involve the cleavage of the ether linkage and subsequent rearrangements.

The logical flow of fragmentation from the precursor ion is depicted below.

Caption: Predicted Fragmentation Pathway of Protonated this compound.

Key Fragmentation Pathways:

-

Loss of Propyne (Neutral Loss of 40.03 Da): This is a highly favorable pathway for protonated aryl propargyl ethers. It involves the cleavage of the O-CH₂ bond and rearrangement, leading to the formation of a stable protonated 2-naphthol ion at m/z 143.05 . This is often one of the most abundant fragment ions.

-

Formation of the Naphthyloxymethyl Cation (m/z 157.07): A homolytic cleavage of the propargyl C-C bond can result in the loss of a terminal acetylenic radical (•C≡CH) to form the resonance-stabilized [C₁₀H₇OCH₂]⁺ cation.

-

Formation of the Propargyl Cation (m/z 39.02): Cleavage of the ether C-O bond results in the formation of the highly stable propargyl cation [C₃H₃]⁺ and a neutral 2-naphthol radical.[6] The low mass of this ion makes it a clear indicator of the propargyl moiety.

-

Loss of Carbon Monoxide (from m/z 143.05): The 2-naphthol fragment ion (m/z 143.05) can undergo a subsequent fragmentation common to phenols and naphthols: the loss of a neutral carbon monoxide (CO) molecule. This yields a highly stable indenyl-type cation [C₉H₇]⁺ at m/z 115.05 .

Data Summary and Validation

A clear summary of the expected ions provides a quick reference for data validation. The combination of an accurate precursor mass and the presence of these key fragments constitutes a robust identification of this compound.

| Proposed Fragment Structure | Elemental Formula | Calculated m/z |

| [M+H]⁺ (Precursor) | [C₁₃H₁₁O]⁺ | 183.0810 |

| Naphthyloxymethyl Cation | [C₁₁H₉O]⁺ | 157.0653 |

| 2-Naphthol Cation | [C₁₀H₇O]⁺ | 143.0497 |

| Indenyl-type Cation | [C₉H₇]⁺ | 115.0548 |

| Propargyl Cation | [C₃H₃]⁺ | 39.0235 |

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, yields a wealth of high-confidence data. By employing soft ionization (ESI) coupled with high-resolution mass analysis, the elemental composition can be unequivocally confirmed from the protonated molecule [M+H]⁺. Further structural validation is achieved through tandem mass spectrometry (MS/MS), which induces predictable fragmentation pathways. The characteristic cleavages of the propargyl ether linkage to produce ions at m/z 143.05 and m/z 39.02, along with the subsequent loss of CO to yield an ion at m/z 115.05, provide a definitive structural fingerprint. This comprehensive guide equips researchers with the theoretical basis and practical framework to confidently identify and characterize this important chemical entity, ensuring the integrity of their research and development endeavors.

References

-

Ohlenbusch, G., Zwiener, C., & Frimmel, F. H. (2002). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 967(2), 201-207. Available at: [Link]

-

ResearchGate. (n.d.). Structure of this compound (I) and 1-nitro-2-(prop-2-yn-1-yloxy)benzene (II). Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. Available at: [Link]

-

Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University. Available at: [Link]

-

Ottoni, F. M., et al. (2018). Two polymorphs of this compound-1,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1641–1645. Available at: [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Available at: [Link]

-

ResearchGate. (n.d.). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry | Request PDF. Available at: [Link]

-

Metzger, J. W., et al. (1997). Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry. Molecular Diversity, 3(1), 29-41. Available at: [Link]

-

Bae, Y. J., et al. (2000). Dissociation dynamics of propargyl chloride molecular ion near the reaction threshold: manifestation of quantum mechanical tunneling. Journal of Mass Spectrometry, 35(6), 747-754. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

-

Venter, A. R., & Botha, J. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Electrospray ionization – Knowledge and References. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

Sources

- 1. 2-(2-Propyn-1-yloxy)naphthalene 95% | CAS: 20009-28-3 | AChemBlock [achemblock.com]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 6. Dissociation dynamics of propargyl chloride molecular ion near the reaction threshold: manifestation of quantum mechanical tunneling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2-(Prop-2-yn-1-yloxy)naphthalene for Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. These foundational characteristics govern a molecule's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth examination of two critical physical properties of 2-(Prop-2-yn-1-yloxy)naphthalene—its melting point and solubility. For researchers, scientists, and drug development professionals, this document serves as a technical resource, offering not only core data but also the experimental rationale and procedural details necessary for robust and reproducible characterization.

Introduction: The Significance of Physical Properties in Preformulation

This compound, a naphthalene derivative featuring a propargyl ether substituent, represents a class of compounds with significant potential in medicinal chemistry. The naphthalene core is a well-established scaffold in numerous therapeutic agents, while the terminal alkyne group offers a versatile handle for further chemical modification via "click" chemistry and other coupling reactions.

Before a promising compound like this compound can advance through the drug development pipeline, its fundamental physical properties must be meticulously characterized. This process, known as preformulation, is a critical phase where scientists gain insights into a drug candidate's developability. Among the most crucial of these properties are the melting point and solubility.

-

Melting Point: More than just a simple physical constant, the melting point is a sentinel of purity. A sharp, well-defined melting point is indicative of a highly pure crystalline solid, whereas a broad melting range often suggests the presence of impurities. Furthermore, the melting point provides information about the energetic stability of the crystal lattice.[1] Compounds with high melting points possess strong intermolecular forces, which can have implications for their dissolution and, consequently, their bioavailability.

-

Solubility: The solubility of a drug substance is a primary determinant of its absorption and bioavailability. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2] Understanding a compound's solubility profile in various solvents is also essential for developing suitable formulations for both preclinical and clinical studies.

This guide will now delve into the specific physical properties of this compound, providing both established data and the methodologies to verify these characteristics in a laboratory setting.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These values are critical for its handling, purification, and formulation.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O | [3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Appearance | Off-white to white solid | [4] |

| Melting Point | 58-66 °C | [4][5] |

| Boiling Point | 83 °C at 1 mmHg | [5] |

| Solubility | Data not explicitly available; see Section 4 for discussion. |

Experimental Protocol: Melting Point Determination

The determination of a precise melting point is a fundamental technique in the characterization of a crystalline organic compound. The protocol described here utilizes the capillary melting point method, a widely accepted and reliable technique.[6][7]

Rationale for Experimental Choices

The capillary method is favored due to its requirement for only a small amount of sample, its ability to provide a sharp and reproducible melting range for pure compounds, and its compatibility with modern digital melting point apparatuses. The choice of a slow heating rate (1-2 °C per minute) around the expected melting point is crucial for allowing the system to remain in thermal equilibrium, thereby ensuring an accurate determination. A rapid initial heating phase is employed to efficiently reach the approximate melting range, saving valuable experimental time.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.[8]

-

Take a capillary tube, sealed at one end, and press the open end into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Initial (Rapid) Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This will provide a rough estimate of the melting point.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Prepare a fresh capillary with the sample.

-

Set a slow heating rate of 1-2 °C per minute.

-

Carefully observe the sample as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically ≤ 2 °C).

-

Visualization of the Workflow

Caption: Workflow for Solubility Determination.

Conclusion: Integrating Physical Properties into Drug Development Strategy

The physical properties of this compound, specifically its melting point and solubility, are not mere data points but rather critical parameters that inform every stage of its development as a potential therapeutic agent. A well-defined melting point provides an assurance of purity and an indication of the compound's solid-state stability. The solubility profile, once experimentally determined, will guide formulation strategies to ensure adequate bioavailability. For instance, if aqueous solubility is found to be low, formulation scientists can explore enabling technologies such as amorphous solid dispersions, lipid-based formulations, or salt formation to enhance its dissolution.

The protocols and insights provided in this guide are intended to empower researchers to conduct a thorough and meaningful characterization of this compound and other novel drug candidates. A solid understanding of these foundational physical properties is indispensable for navigating the complexities of the drug development process and ultimately, for delivering safe and effective medicines to patients.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Pharmaceutical preformulation. (2016, June 2). Basicmedical Key. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]

-

Pharmaceutical preformulation. (2015, February 8). Clinical Gate. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Review Article On The Pharmaceutical Preformulation. (2024, January 7). IOSR Journal. Retrieved from [Link]

-

Importance of Pharmaceutical Preformulation. (n.d.). Scribd. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Pharmaceutical Preformulation. (n.d.). CUTM Courseware. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

2,3-Bis(prop-2-ynyloxy)naphthalene. (n.d.). PMC. Retrieved from [Link]

-

Two polymorphs of this compound-1,4-dione: solvent-dependent crystallization. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Two polymorphs of this compound-1,4-dione. (n.d.). NIH. Retrieved from [Link]

-

This compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

2-(Decyloxy)naphthalene. (n.d.). PubChem. Retrieved from [Link]

-

Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. scribd.com [scribd.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. labsolu.ca [labsolu.ca]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

Chemical formula and molecular weight of 2-(Prop-2-yn-1-yloxy)naphthalene

An In-Depth Technical Guide to 2-(Prop-2-yn-1-yloxy)naphthalene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents and biologically active natural products.[1] Its rigid, aromatic system provides a versatile template for molecular design, enabling interaction with a wide array of biological targets. This guide focuses on a particularly valuable derivative, This compound . The strategic incorporation of a terminal alkyne (propargyl group) via an ether linkage transforms the simple 2-naphthol moiety into a powerful and versatile building block. This terminal alkyne is not merely a structural feature; it is a reactive handle that unlocks access to a wealth of complex molecules through high-efficiency "click chemistry," making it an indispensable tool for researchers in drug discovery and chemical biology.[2]

This document provides an in-depth exploration of the synthesis, chemical properties, and critical applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in a research setting.

Physicochemical and Structural Properties

This compound is a stable, off-white solid at room temperature.[3] Its core structure consists of a naphthalene ring system ether-linked at the C2 position to a propargyl group. This combination of a large, hydrophobic aromatic surface and a highly reactive terminal alkyne functional group dictates its chemical behavior and utility.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₀O | |

| Molecular Weight | 182.22 g/mol | |

| IUPAC Name | This compound | |

| CAS Numbers | 20009-28-3, 170859-88-8 | [3][4] |

| Physical State | Off-white to white solid | [3] |

| Melting Point | 62 - 66 °C | [3] |

| Boiling Point | 319.4 ± 25.0 °C (Predicted) | [3] |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis of this compound

The most direct and efficient method for preparing this compound is the Williamson ether synthesis , a classic and robust Sₙ2 reaction.[5][6][7] This method involves the deprotonation of a weakly acidic alcohol (2-naphthol in this case) to form a potent nucleophile (the 2-naphthoxide ion), which then displaces a halide from a primary alkyl halide (propargyl bromide).

Reaction Mechanism: Causality and Rationale

The synthesis proceeds in two fundamental steps:

-

Deprotonation: 2-Naphthol is more acidic than a typical aliphatic alcohol due to the resonance stabilization of its conjugate base, the naphthoxide ion. However, a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is still required to generate the naphthoxide nucleophile in sufficient concentration.[7] The choice of base is critical; stronger bases like sodium hydride (NaH) can also be used for rapid and irreversible deprotonation, which is particularly useful if the alcohol is less reactive.[8]

-

Sₙ2 Nucleophilic Substitution: The resulting 2-naphthoxide ion attacks the electrophilic methylene carbon of propargyl bromide. This reaction proceeds via a concerted, single-step Sₙ2 mechanism.[5][9] The choice of a primary halide (propargyl bromide) is essential, as secondary and tertiary halides would favor elimination (E2) side reactions, drastically reducing the yield of the desired ether product.[6] Polar aprotic solvents like DMF or acetonitrile are often chosen to solvate the cation of the base without hindering the nucleophilicity of the naphthoxide ion, thereby accelerating the Sₙ2 reaction.

Caption: Workflow for the Williamson Ether Synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard Williamson ether synthesis methodologies.[10][11][12]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-naphthol (5.0 g, 34.7 mmol) and acetone (50 mL).

-

Base Addition: Add anhydrous potassium carbonate (7.2 g, 52.0 mmol, 1.5 equiv.) to the stirring solution. The use of a slight excess of a moderately strong base like K₂CO₃ is effective and avoids the handling of more hazardous reagents like NaH.

-

Alkylating Agent: Add propargyl bromide (80% solution in toluene, 4.4 mL, 38.2 mmol, 1.1 equiv.) to the mixture dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-naphthol starting material is consumed.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Spectroscopic Characterization

Authenticating the structure of the synthesized product is paramount. The key spectroscopic features are the signals corresponding to the propargyl group.

-

Infrared (IR) Spectroscopy: The most diagnostic peaks confirm the presence of the terminal alkyne. Based on data from closely related structures, two sharp, characteristic bands are expected:[13][14]

-

≡C-H stretch: A sharp, moderately intense peak around 3250-3300 cm⁻¹ .

-

C≡C stretch: A weaker, sharp peak in the region of 2100-2140 cm⁻¹ .

-

C-O-C stretch: Strong bands in the 1270-1000 cm⁻¹ region, characteristic of an aryl ether.

-

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide a clear signature for all protons in the molecule. Expected chemical shifts (in CDCl₃) are:

-

Naphthalene Protons (7H): A series of multiplets in the aromatic region, typically δ 7.2-7.9 ppm .

-

Methylene Protons (-O-CH₂-): A doublet around δ 4.8 ppm . The coupling is to the acetylenic proton.

-

Acetylenic Proton (-C≡C-H): A triplet around δ 2.5 ppm . This is a key diagnostic signal.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework:

-

Naphthalene Carbons: Multiple signals between δ 110-158 ppm .

-

Acetylenic Carbons (-C≡C-): Two distinct signals around δ 75 ppm and δ 79 ppm .

-

Methylene Carbon (-O-CH₂-): A signal around δ 56 ppm .

-

Application in Drug Discovery: The Gateway to Triazoles

The primary value of this compound in modern drug development lies in its terminal alkyne, which serves as a key reactant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] This "click chemistry" reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.

The resulting triazole ring is not merely a linker; it is a highly stable, aromatic, and polar pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets, often mimicking the properties of an amide bond.[15]

Caption: Use of the title compound in CuAAC "click chemistry" to form triazoles.

Case Study: Synthesis of EGFR Inhibitors

A practical application is the synthesis of novel anti-cancer agents. Researchers have designed and synthesized naphthalene-bis-triazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[15] In this workflow, a bis-propargylated naphthalene core is reacted with an azido-functionalized quinolinone (a known pharmacophore for kinase inhibition) via a CuAAC reaction. The this compound moiety provides the essential alkyne handle to "click" the biologically active components together, demonstrating its role as a critical platform for generating complex, high-value molecules for therapeutic screening.

Conclusion

This compound is more than a simple naphthalene derivative; it is a strategically designed molecular scaffold. Its synthesis via the robust Williamson ether reaction is straightforward and scalable. The presence of the terminal alkyne group makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly 1,2,3-triazoles, through the highly efficient CuAAC click reaction. For researchers and scientists in drug development, this compound represents a reliable and versatile building block for the rapid generation of compound libraries and the synthesis of targeted therapeutic agents. Its continued application is poised to facilitate the discovery of next-generation pharmaceuticals.

References

-

Ottoni, F. M., Isidório, R. G., Alves, R. J., & Speziali, N. L. (2017). Two polymorphs of this compound-1,4-dione: solvent-dependent crystallization. IUCrData, 2(3). Available at: [Link]

-

Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Kennesaw State University. (n.d.). The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Brainly. (2023). A Williamson ether synthesis is shown below. 2-naphthol in the presence of sodium hydroxide undergoes a... brainly.com. Available at: [Link]

-

Yang, C. (n.d.). 1.5 Williamson Ether Synthesis. In Organic Chemistry II. KPU Pressbooks. Available at: [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Available at: [Link]

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. Available at: [Link]

-

Aljohani, G., Basar, N., & Ali, A. A. (2019). Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 841-843. Available at: [Link]

-

Jiang, X., Hao, X., Jing, L., Wu, G., Kang, D., Liu, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. Available at: [Link]

-

Li, Y., et al. (2013). 2,7-Bis(prop-2-yn-1-yloxy)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Available at: [Link]

-

Benelhadj Djelloul, Y., Boukabcha, N., Benhalima, N., Zanoun, A., & Goudjil, M. (2019). Interplay between Conformation and Crystal Packing in Aryl Propargyl Ethers: Structural and Spectroscopic Properties of 2-(prop-2-yn-1-yloxy)acene Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of 2-(prop-2-ynyloxy)naphthalene-1,4-dione. ResearchGate. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2020). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. ResearchGate. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. parchem.com [parchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Khan Academy [khanacademy.org]

- 8. 2,7-Bis(prop-2-yn-1-yloxy)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Reactivity of the terminal alkyne in 2-(Prop-2-yn-1-yloxy)naphthalene

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 2-(Prop-2-yn-1-yloxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract